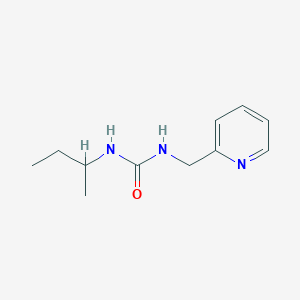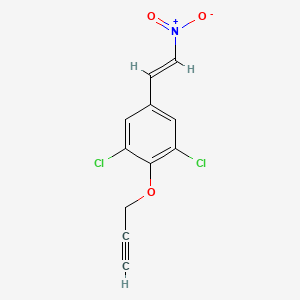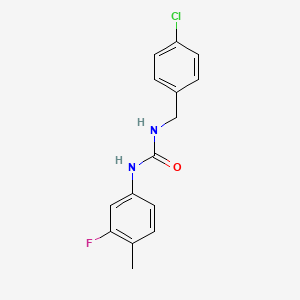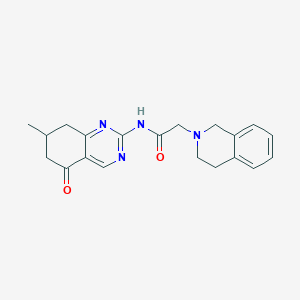
N-(2,3-dichlorophenyl)-N'-isopropylethanediamide
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-N'-isopropylethanediamide, commonly known as A771726, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the family of immunomodulatory drugs and has been shown to exhibit anti-inflammatory and immunosuppressive properties.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dichlorophenyl)-N'-isopropylethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and immunosuppressive properties, making it a potential candidate for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It has also been studied for its potential use in organ transplantation, as it can prevent rejection by suppressing the immune response.
Wirkmechanismus
The mechanism of action of N-(2,3-dichlorophenyl)-N'-isopropylethanediamide involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, N-(2,3-dichlorophenyl)-N'-isopropylethanediamide can reduce the proliferation of T cells and B cells, which are involved in the immune response. This leads to a reduction in inflammation and immunosuppression.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-N'-isopropylethanediamide has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-alpha). It can also reduce the proliferation of T cells and B cells, which are involved in the immune response. Additionally, it can reduce the production of antibodies, which are involved in the humoral immune response. These effects lead to a reduction in inflammation and immunosuppression.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dichlorophenyl)-N'-isopropylethanediamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. It has also been shown to have low toxicity, making it suitable for in vivo studies. However, one limitation of N-(2,3-dichlorophenyl)-N'-isopropylethanediamide is that it can have off-target effects, as it inhibits DHODH, which is involved in the de novo synthesis of pyrimidine nucleotides. This can lead to a reduction in DNA synthesis and cell proliferation, which can have unintended consequences.
Zukünftige Richtungen
There are several future directions for the study of N-(2,3-dichlorophenyl)-N'-isopropylethanediamide. One direction is to study its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. Another direction is to study its potential use in organ transplantation, as it can prevent rejection by suppressing the immune response. Additionally, further studies are needed to determine the optimal dosage and duration of treatment, as well as the potential side effects of long-term use. Finally, the development of new DHODH inhibitors with improved specificity and potency is another future direction for the study of N-(2,3-dichlorophenyl)-N'-isopropylethanediamide.
Eigenschaften
IUPAC Name |
N-(2,3-dichlorophenyl)-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-6(2)14-10(16)11(17)15-8-5-3-4-7(12)9(8)13/h3-6H,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBBIDUDJDPWOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N~2~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4703178.png)


![4-[(4-nitrobenzyl)thio]-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B4703208.png)
![2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)acrylamide](/img/structure/B4703219.png)

![2-ethoxy-4-{[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4703231.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4703239.png)
![ethyl 2-{[(5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4703258.png)
![1-allyl-2-[2-(2-furyl)vinyl]-1H-benzimidazole hydrochloride](/img/structure/B4703264.png)

![methyl 3-[({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4703271.png)